N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by its unique structure, which includes a naphthalene ring system substituted with a hydroxyl group and a carboxamide group, as well as a phenyl ring substituted with an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide typically involves the reaction of 4-acetylphenylamine with 1-hydroxynaphthalene-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The acetyl group on the phenyl ring can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(4-Acetylphenyl)-2-chloroacetamide: Similar structure but with a chloro group instead of a hydroxyl group.
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.
N-(4-Acetylphenyl)-1-hydroxy-2-naphthamide: Similar structure but with a different substitution pattern on the naphthalene ring.
Uniqueness
N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group on the naphthalene ring and an acetyl group on the phenyl ring makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
108478-69-9 |
---|---|
Molecular Formula |
C19H15NO3 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C19H15NO3/c1-12(21)13-6-9-15(10-7-13)20-19(23)17-11-8-14-4-2-3-5-16(14)18(17)22/h2-11,22H,1H3,(H,20,23) |
InChI Key |
OFROMVJITMZEPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.